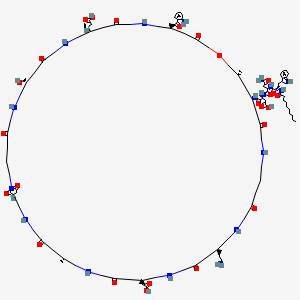
Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride
Vue d'ensemble
Description
Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride, also known as Hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride, is a chemical compound with the formula C₈H₁₄ClNO₂ . It has a molecular weight of 191.66 g/mol .
Molecular Structure Analysis
The molecular structure of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride is represented by the formula C₈H₁₄ClNO₂ . Unfortunately, the specific structural details or 3D molecular structure are not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride are not fully detailed in the available resources. It is known that the compound has a molecular weight of 191.66 g/mol .Applications De Recherche Scientifique
Synthesis of Chiral Derivatives : Enantiomerically pure primary amines can undergo condensation with tetrahydro-2,5-dimethoxyfuran to give 1-(1H-pyrrolyl) derivatives with partial racemization. This process is important for the synthesis of chiral compounds (Jefford, Naide, & Sienkiewicz, 1996).
Antileukemic Activity : Compounds synthesized from N-(2-furoyl)proline and related derivatives using acetic anhydride and dimethyl acetylenedicarboxylate led to 5-substituted derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate. These compounds showed promising antileukemic activity, comparable to mitomycin (Ladurée et al., 1989).
Amnesia-Reversal Activity : A series of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones were synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice. Some of these compounds exhibited significant activity and were further explored for their potential in treating cognitive impairments (Butler et al., 1987).
Inhibition of Cyclo-Oxygenase and 5-Lipoxygenase : 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000) demonstrated properties as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase. This compound exhibited anti-inflammatory, analgesic, antipyretic, and antiasthmatic activities in animal experiments (Laufer et al., 1994).
Pharmaceutical Intermediate Synthesis : An improved synthesis of ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate, a valuable pharmaceutical intermediate, was reported. This synthesis improved yield and overcame challenges associated with the use of γ-butyrolactone (Lentini et al., 2008).
Genotoxicity Studies : [2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5- yl]-acetic acid (ML 3000) was examined for genotoxic activity both in vitro and in vivo, and it was found to have no genotoxic potential, suggesting its safety for further medicinal use (Heidemann et al., 1995).
Safety And Hazards
Propriétés
IUPAC Name |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-9-3-1-5-10(9)6-2-4-9;/h1-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZNJLFXMUJHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670033 | |
| Record name | (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride | |
CAS RN |
124655-63-6 | |
| Record name | 1H-Pyrrolizine-7a(5H)-acetic acid, tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124655-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolizine-7a(5H)-acetic acid, tetrahydro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)






![(2S)-2-[[2-amino-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B569636.png)


